molecular formula C18H9BrClF3N4S B2358132 (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile CAS No. 477286-84-3

(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile

Cat. No.: B2358132
CAS No.: 477286-84-3
M. Wt: 485.71
InChI Key: TWIWGEYTHGJQGZ-JFLMPSFJSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the thiazole ring, bromophenyl group, chlorophenyl group, and trifluoromethyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on its specific structure and the conditions under which it is stored or used. The presence of the halogen atoms (bromine and chlorine) and the trifluoromethyl group could make it susceptible to various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role. For example, the halogen atoms and the trifluoromethyl group could increase the compound’s polarity, potentially affecting properties like solubility and melting point .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is used in synthesizing various derivatives, including coumarin, thiazole, thiophene, and thiadiazoline, which have potential applications in pharmaceuticals and material sciences. A study by Abdel-Gawad (2005) demonstrates the utility of similar ethanenitrile derivatives in forming these compounds, which can be further explored for various applications (Abdel-Gawad, 2005).

Anticancer Properties

  • A research by Mahmoud et al. (2021) indicates the use of related thiazole derivatives in the synthesis of compounds exhibiting promising antitumor activities against breast cancer cells. This suggests potential for the subject compound in cancer research (Mahmoud et al., 2021).

Corrosion Inhibition

  • Kaya et al. (2016) explored thiazole derivatives for their corrosion inhibition performance on iron, indicating the possible application of similar compounds in materials science, particularly in metal preservation (Kaya et al., 2016).

Microwave-Assisted Synthesis

  • Kamila et al. (2012) discuss the microwave-assisted synthesis of thiazole compounds, highlighting an efficient method that could be applicable to the synthesis of (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile (Kamila et al., 2012).

Antimicrobial Activities

  • Bharti et al. (2010) synthesized and evaluated thiazole derivatives for antimicrobial activities, suggesting a potential application in developing new antimicrobial agents (Bharti et al., 2010).

Corrosion Protection

  • El-Lateef et al. (2021) studied poly[(hydrazinylazo)]thiazoles as corrosion inhibitors, indicating the utility of thiazole derivatives in protecting metals against corrosion (El-Lateef et al., 2021).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. Compounds with similar structural features have found use in a variety of fields, including pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

(2E)-4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrClF3N4S/c19-12-4-1-10(2-5-12)16-9-28-17(25-16)15(8-24)27-26-14-7-11(18(21,22)23)3-6-13(14)20/h1-7,9,26H/b27-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIWGEYTHGJQGZ-JFLMPSFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrClF3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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